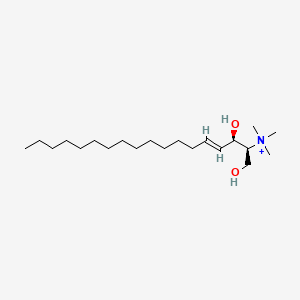

N,N,N-trimethyl-sphingosine

Description

Biological Significance of Sphingolipid Derivatives in Cellular Regulation

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical players in a vast array of cellular processes. wikipedia.orgnih.gov These complex lipids and their metabolites, including ceramides (B1148491), sphingosine (B13886), and sphingosine-1-phosphate, are integral to the regulation of cell growth, differentiation, apoptosis (programmed cell death), and signal transduction. wikipedia.orgnih.govnih.gov The balance between these various sphingolipid derivatives, often referred to as the "sphingolipid rheostat," can determine a cell's fate, dictating whether it proliferates or undergoes apoptosis. libretexts.orgmdpi.com For instance, ceramide and sphingosine are often associated with growth arrest and apoptosis, whereas sphingosine-1-phosphate typically promotes cell survival and proliferation. libretexts.orgmdpi.com

The diverse functions of sphingolipids stem from their ability to interact with and modulate the activity of numerous proteins, including growth factor receptors, protein kinases, and phosphatases. nih.gov They are key components of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction. libretexts.orgmdpi.com The structural diversity within the sphingolipid family, arising from variations in their fatty acid chains and head groups, allows for a wide range of biological activities and specific interactions. mdpi.com This complexity underscores their importance in maintaining cellular homeostasis and responding to extracellular stimuli. nih.gov

Overview of N,N,N-trimethyl-sphingosine as a Bioactive Sphingolipid Analog

This compound (TMS) is a synthetic, N-methylated derivative of sphingosine, a naturally occurring sphingoid base. scientificlabs.co.uksigmaaldrich.com As a stable analog, TMS has been instrumental in elucidating the roles of sphingolipids in cellular signaling. nih.gov It is recognized as a bioactive lipid that can influence a variety of cellular functions, largely through its interaction with key enzymes involved in signal transduction pathways. scientificlabs.co.uksigmaaldrich.com

One of the most well-characterized activities of TMS is its role as an inhibitor of protein kinase C (PKC), a family of enzymes crucial for regulating numerous cellular processes. scientificlabs.co.uksigmaaldrich.comnih.gov By modulating PKC activity, TMS can impact downstream signaling events. nih.gov Research has shown that TMS can also influence other protein kinases and enzymes involved in signal transduction. scientificlabs.co.uksigmaaldrich.com Its biological effects are extensive, including the inhibition of tumor cell growth and metastasis, as well as potent anti-inflammatory actions. nih.govsigmaaldrich.comnih.gov For example, TMS has been observed to reduce the transendothelial migration of neutrophils and decrease platelet aggregation. scientificlabs.co.uksigmaaldrich.com

While sharing structural similarities with endogenous sphingolipids, the trimethylation of the amino group in TMS confers distinct properties. For instance, unlike sphingosine and its less methylated counterpart, N,N-dimethylsphingosine (DMS), TMS has shown weaker or no activity in inducing apoptosis in certain cancer cell lines. nih.gov This highlights the subtle yet critical impact of structural modifications on the biological activity of sphingolipid analogs. The study of TMS and related compounds continues to provide valuable insights into the complex network of sphingolipid-mediated cellular regulation. spandidos-publications.com

| Feature | Description |

| Compound Name | This compound (TMS) |

| Classification | Bioactive Sphingolipid Analog |

| Primary Mechanism | Protein Kinase C (PKC) Inhibitor |

| Key Biological Effects | Inhibition of tumor cell growth and metastasis, anti-inflammatory properties, reduction of neutrophil migration and platelet aggregation. scientificlabs.co.uksigmaaldrich.comnih.govsigmaaldrich.comnih.gov |

Properties

IUPAC Name |

[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)20(19-23)22(2,3)4/h17-18,20-21,23-24H,5-16,19H2,1-4H3/q+1/b18-17+/t20-,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKJULOVXVISRP-BWMVHVDHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44NO2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Context of N,n,n Trimethyl Sphingosine

Endogenous Formation of N-Methylated Sphingoid Bases

The existence of endogenously formed N-methylated sphingoid bases, including mono-, di-, and trimethylated derivatives, has been identified in mammalian tissues. libretexts.org Notably, N-methyl, N,N-dimethyl, and N,N,N-trimethyl derivatives of sphingoid bases have been detected in mouse brains. libretexts.org Further evidence for in vivo N-methylation comes from studies on the synthetic sphingoid base analog, Safingol (L-threo-sphinganine), which, when administered to mice, was found to be extensively converted into its mono-, di-, and tri-methylated forms. nih.gov

Sphingosine (B13886) N-Methyltransferase Activity and Substrate Specificity

The enzymatic basis for the formation of N-methylated sphingosines lies in the activity of a sphingosine N-methyltransferase. Research has demonstrated the presence of an N-methyltransferase in crude mouse brain tissue homogenates that is responsible for the conversion of sphingosine to its N,N-dimethyl derivative. nih.gov This enzyme utilizes S-adenosyl-L-methionine as the methyl group donor. nih.gov

However, the specific enzyme responsible for the sequential methylation of sphingosine to N,N,N-trimethyl-sphingosine has not been fully characterized or purified. nih.gov Consequently, detailed information regarding its substrate specificity remains limited. General knowledge of methyltransferases suggests that substrate recognition can be highly specific, often depending on the local chemical environment of the target amine group. The substrate specificity of the sphingosine N-methyltransferase likely dictates its preference for sphingosine and its mono- and di-methylated intermediates over other structurally similar lipids.

Integration within the Sphingolipid Metabolic Network

This compound does not exist in isolation but is an integral part of the broader sphingolipid metabolic network. This network is a complex web of interconnected pathways responsible for the synthesis, degradation, and interconversion of various sphingolipid species.

Interrelationship with Ceramide and Sphingosine-1-phosphate (S1P) Pathways

Sphingosine occupies a critical branch point in sphingolipid metabolism, serving as the precursor for two key signaling molecules: ceramide and sphingosine-1-phosphate (S1P). nih.govnih.gov The formation of this compound directly impinges on these pathways by consuming their common substrate, sphingosine.

The conversion of sphingosine to ceramide is catalyzed by ceramide synthases, which attach a fatty acid chain to the amino group of sphingosine. frontiersin.orguu.nl Conversely, the phosphorylation of sphingosine at the 1-hydroxyl position by sphingosine kinases leads to the formation of S1P. nih.gov The N-methylation of sphingosine to form this compound represents a third, competing fate for the sphingosine molecule. By sequestering sphingosine, the N-methylation pathway can theoretically reduce the available pool of this substrate for both ceramide and S1P synthesis.

This compound and the Sphingolipid Rheostat Hypothesis

The "sphingolipid rheostat" is a conceptual framework that describes the dynamic balance between the levels of pro-apoptotic ceramide and pro-survival S1P. mdpi.com This balance is a critical determinant of cell fate, with a shift towards ceramide promoting cell death and a shift towards S1P favoring cell proliferation and survival. nih.gov

This compound can be viewed as a modulator of this rheostat. By diverting sphingosine away from the pathways leading to ceramide and S1P, the formation of this compound can influence the delicate balance of the sphingolipid rheostat. The impact of this diversion would depend on the relative rates of the N-methylation, acylation, and phosphorylation pathways within a specific cellular context. A significant flux through the N-methylation pathway could potentially dampen the signaling output of both the ceramide and S1P arms of the rheostat by limiting the availability of their common precursor.

Table 1: Key Enzymes in the Metabolic Vicinity of this compound

| Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| Sphingosine N-methyltransferase | Catalyzes the N-methylation of sphingosine | Sphingosine, S-adenosyl-L-methionine | N-methyl-sphingosine, N,N-dimethyl-sphingosine |

| Ceramide Synthase | Catalyzes the N-acylation of sphingosine | Sphingosine, Fatty acyl-CoA | Ceramide |

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Sphingosine |

| Ceramide |

| Sphingosine-1-phosphate (S1P) |

| S-adenosyl-L-methionine |

| Safingol (L-threo-sphinganine) |

| N-methyl-sphingosine |

Molecular and Cellular Mechanisms of N,n,n Trimethyl Sphingosine Action

Modulation of Protein Kinase C (PKC) Activity

N,N,N-trimethyl-sphingosine is widely recognized as a modulator of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. oup.comphysiology.orgnih.govphysiology.orgnih.gov The PKC family is divided into three main groups: conventional (cPKC), novel (nPKC), and atypical (aPKC), which differ in their activation requirements. sigmaaldrich.comwikipedia.org

Direct and Indirect Interactions with Specific PKC Isoforms

The interaction of TMS with PKC is multifaceted and appears to be isoform-specific. A primary mechanism of TMS action involves the indirect inhibition of specific PKC isoforms by altering their subcellular localization. Research has demonstrated that TMS inhibits the translocation of the novel PKC isoform, PKC-δ (delta), from the cytosol to the mitochondria, a critical step in its activation and downstream signaling during events like ischemia-reperfusion. physiology.orgphysiology.org This inhibitory effect on translocation is a key component of the cytoprotective effects observed with TMS treatment. physiology.org In contrast, one study showed that TMS did not affect the translocation of conventional PKC isoforms α (alpha) and β (beta), or the atypical isoform ζ (zeta). escholarship.org

Paradoxically, while inhibiting the translocation of the full-length enzyme, TMS has also been shown to directly activate the catalytic subunit of PKC-δ after it has been cleaved by caspase-3 during apoptosis. uniprot.org This suggests a dual, context-dependent role where TMS can inhibit the activation of the holoenzyme but promote the activity of its constitutively active catalytic fragment.

| PKC Isoform | Interaction with TMS | Observed Effect | Interaction Type |

|---|---|---|---|

| PKC-δ (delta) | Inhibits translocation from cytosol to mitochondria | Inhibition of holoenzyme activation | Indirect |

| PKC-δ (delta) (catalytic fragment) | Activates the cleaved catalytic subunit | Promotion of kinase activity | Direct |

| PKC-α (alpha) | No influence on translocation | No effect | - |

| PKC-β (beta) | No influence on translocation | No effect | - |

| PKC-γ (gamma) | No influence on translocation | No effect | - |

| PKC-ζ (zeta) | No influence on translocation | No effect | - |

Downstream Cellular Consequences of PKC Modulation

The modulation of PKC activity by TMS leads to significant downstream cellular effects. By inhibiting PKC-δ translocation and activity, TMS influences a variety of physiological and pathological processes. One of the most well-documented consequences is the attenuation of leukocyte-endothelial interactions. oup.com TMS achieves this, in part, by reducing the expression of P-selectin on the surface of endothelial cells and platelets. nih.govahajournals.orgahajournals.org P-selectin is a crucial adhesion molecule involved in the initial tethering and rolling of leukocytes during inflammation, and its inhibition by TMS contributes to the compound's potent anti-inflammatory properties. oup.comnih.govnih.gov

Other important biological effects attributed to the PKC-modulating activity of TMS include the inhibition of tumor cell growth and metastasis, the suppression of the neutrophil respiratory burst, and the reduction of platelet aggregation. physiology.orgphysiology.orgnih.gov

Inhibition of Sphingosine (B13886) Kinase (SK) Activity

Beyond its effects on PKC, TMS is also a recognized inhibitor of sphingosine kinases (SKs), the enzymes responsible for phosphorylating sphingosine to produce the critical signaling molecule, sphingosine-1-phosphate (S1P). spandidos-publications.comnih.gov There are two major isoforms of this enzyme, Sphingosine Kinase 1 (SK1) and Sphingosine Kinase 2 (SK2), which can have distinct and sometimes opposing roles in cell fate. spandidos-publications.comechelon-inc.com

Competitive and Non-Competitive Inhibition of Sphingosine Kinase 1 (SK1) and Sphingosine Kinase 2 (SK2)

TMS functions as a competitive inhibitor of both SK1 and SK2. spandidos-publications.comnih.gov It directly competes with the endogenous substrate, sphingosine, for binding to the active site of the enzymes. spandidos-publications.com This mode of inhibition is characteristic of early-generation sphingosine-derived inhibitors. It is important to note, however, that TMS and similar compounds are considered non-specific inhibitors, as they can also affect the activity of other kinases, such as PKC. nih.govnih.govplos.org

| Enzyme | Inhibitor | Mechanism of Inhibition | Specificity |

|---|---|---|---|

| Sphingosine Kinase 1 (SK1) | This compound (TMS) | Competitive (with sphingosine) | Non-specific (also inhibits SK2 and other kinases) |

| Sphingosine Kinase 2 (SK2) | This compound (TMS) | Competitive (with sphingosine) | Non-specific (also inhibits SK1 and other kinases) |

Impact on Intracellular Sphingosine-1-phosphate (S1P) Levels

The inhibition of SK1 and SK2 by TMS directly impacts the intracellular balance of key sphingolipid metabolites. This balance, often termed the "sphingolipid rheostat," between pro-apoptotic sphingosine and ceramide and pro-survival S1P is a critical determinant of cell fate. nih.govnih.govnih.gov By blocking the phosphorylation of sphingosine, TMS leads to a decrease in the intracellular levels of S1P. nih.gov Concurrently, this inhibition causes an accumulation of the substrate, sphingosine, and its metabolic precursor, ceramide. plos.orgnih.gov This shift in the rheostat away from S1P and towards ceramide and sphingosine is a key mechanism by which TMS can promote apoptosis and inhibit cell proliferation. nih.govaacrjournals.org

Influence on Intracellular Signal Transduction Pathways

The actions of this compound on PKC and SK reverberate through numerous intracellular signal transduction pathways, leading to its diverse biological activities.

By inhibiting PKC-δ translocation, TMS effectively dampens signaling cascades downstream of this kinase. physiology.org This includes pathways that lead to the expression of cell adhesion molecules. For instance, the TMS-mediated inhibition of PKC is linked to the reduced expression of P-selectin and E-selectin. ahajournals.orgscispace.com The inhibition of E-selectin expression has been specifically attributed to the blockade of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) activation. scispace.com

The inhibition of sphingosine kinases by TMS initiates a separate but equally important set of signaling consequences. The resulting decrease in S1P levels and increase in ceramide alters the sphingolipid rheostat, a signaling axis in its own right that governs cell survival and apoptosis. nih.govnih.gov Furthermore, signaling pathways downstream of SK, such as the ERK (extracellular signal-regulated kinase) and Akt (also known as Protein Kinase B) pathways, are also inhibited following SK blockade by compounds like TMS. spandidos-publications.commdpi.com These pathways are central to cell proliferation, survival, and migration, and their attenuation contributes significantly to the anti-cancer effects observed with SK inhibitors. mdpi.comoncotarget.com

Interactions with Other Cellular Components and Structures

This compound and related molecules can interact with and modulate the function of 14-3-3 scaffold proteins. These proteins are critical regulators of various cellular processes, including signal transduction and apoptosis, often by binding to phosphorylated motifs on target proteins. frontiersin.org The dimeric state of 14-3-3 proteins is crucial for their function, and this state can be regulated by lipids like sphingosine. mdpi.comnih.gov

Sphingosine and the synthetic analog FTY720 can bind directly to 14-3-3 proteins, which makes a key serine residue at the dimer interface accessible for phosphorylation. nih.gov This phosphorylation event destabilizes the 14-3-3 dimer, which in turn can lead to the downregulation of pro-survival signaling pathways such as Raf-MAPK and PI3K-Akt. mdpi.com Furthermore, studies using N-alkylated trimethyl ammonium (B1175870) (TMA) molecules, which share structural similarities with TMS, demonstrated that these compounds act as sphingosine-mimics to disrupt 14-3-3 dimers and induce apoptosis. nih.gov This suggests that TMS may regulate cellular processes by modulating the structure and function of 14-3-3 proteins, thereby impacting the downstream signaling networks they control. mdpi.com

Table 2: Summary of Molecular Interactions of this compound

| Target | Observed Effect | Consequence | Reference |

|---|---|---|---|

| NF-κB | Inhibition of IL-1β-induced activation | Decreased E-selectin expression | nih.gov |

| PLCδ1 | Weak activation | - | |

| MAPK (ERK, p38) | Phosphorylation (by L-TMP analog) | Downregulation of MITF and tyrosinase | tandfonline.com, tandfonline.com |

| 14-3-3 Proteins | Disruption of dimer (by similar molecules) | Downregulation of PI3K-Akt signaling | nih.gov, mdpi.com |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | TMS |

| N,N,N-trimethyl phytosphingosine-iodide | L-TMP |

| N,N-dimethylsphingosine | DMS |

| Sphingosine | |

| Sphingosine-1-phosphate | S1P |

| Sphingosylphosphorylcholine | SPC |

| Interleukin-1 beta | IL-1β |

| Phospholipase C | PLC |

| Phosphatidylinositol 3-kinase | PI3K |

| Mitogen-Activated Protein Kinase | MAPK |

| Extracellular signal-Regulated Kinase | ERK |

| c-Jun N-terminal Kinase | JNK |

| Nuclear Factor-kappa B | NF-κB |

Potential Modulation of Ceramide Synthase and Ceramidases

This compound (TMS) is a quaternary ammonium derivative of sphingosine, a fundamental building block for complex sphingolipids. nih.gov The metabolism of sphingolipids is a tightly regulated process involving a series of enzymatic reactions that produce a variety of bioactive molecules. Central to this metabolic network are the enzymes ceramide synthase (CerS) and ceramidase (CDase), which catalyze the synthesis and degradation of ceramide, respectively. mdpi.comresearchgate.net Given the structural similarity of TMS to sphingosine, it is plausible that TMS could modulate the activity of these key enzymes, thereby influencing cellular ceramide levels and downstream signaling pathways.

Ceramide synthases are a family of enzymes responsible for the N-acylation of a sphingoid base, such as sphingosine or sphinganine, to form ceramide or dihydroceramide. psu.edu This process can be part of the de novo synthesis pathway or the salvage pathway, where sphingosine from the breakdown of complex sphingolipids is recycled back into ceramide. nih.govresearchgate.net The activity of CerS is critical in determining the specific acyl-chain length of the resulting ceramide, which in turn dictates its biological function. While direct studies on the effect of TMS on CerS activity are limited, research on other sphingosine analogs provides some insight. For instance, fumonisins are well-known inhibitors of CerS. nih.gov Conversely, sphingosine itself can be a substrate for CerS in the salvage pathway. nih.gov The permanent positive charge on the nitrogen atom of TMS, due to trimethylation, could potentially interfere with the enzyme's substrate binding or catalytic mechanism, although specific inhibitory or modulatory data is not extensively documented in the reviewed literature.

Ceramidases, on the other hand, catalyze the hydrolysis of ceramide to release sphingosine and a free fatty acid. mdpi.com These enzymes are classified based on their optimal pH into acid, neutral, and alkaline ceramidases, each with distinct subcellular localizations and physiological roles. mdpi.com By degrading ceramide, ceramidases play a crucial role in the "sphingolipid rheostat," the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). mdpi.com Studies on the interaction of sphingosine analogs with ceramidases have shown varied effects. For example, a study on mitochondrial ceramidase revealed that while various stereoisomers of sphingosine were inhibitory, N,N-dimethyl-d-erythro-sphingosine was found to be a weak inhibitor. ebi.ac.uk This suggests that the degree of N-methylation on the sphingoid base can influence its interaction with the active site of ceramidase. It is conceivable that the bulky trimethylated headgroup of TMS could sterically hinder its binding to the enzyme, potentially making it a less effective inhibitor than its dimethylated or monomethylated counterparts. However, without direct experimental evidence, the precise nature of TMS's interaction with different ceramidase isoforms remains to be elucidated.

The potential for TMS to modulate CerS and CDase activity highlights the intricate regulation of sphingolipid metabolism and the diverse biological activities of sphingolipid analogs.

Table 1: Investigated Effects of Sphingosine Analogs on Ceramide Metabolizing Enzymes

| Compound | Enzyme | Observed Effect | Reference |

| Fumonisins | Ceramide Synthase | Inhibition | nih.gov |

| Sphingosine | Ceramide Synthase | Substrate (Salvage Pathway) | nih.gov |

| N,N-dimethyl-d-erythro-sphingosine | Mitochondrial Ceramidase | Weak Inhibition | ebi.ac.uk |

| Stereoisomers of Sphingosine | Mitochondrial Ceramidase | Inhibition | ebi.ac.uk |

This compound Interactions with Biological Membranes and Lipid Rafts

The plasma membrane of eukaryotic cells is not a homogenous fluid bilayer but is organized into distinct microdomains, known as lipid rafts. These domains are enriched in cholesterol and sphingolipids, including sphingomyelin (B164518), and serve as platforms for signal transduction by concentrating or excluding specific proteins. mdpi.complos.orgnih.gov As a derivative of sphingosine, the core component of sphingolipids, this compound (TMS) is expected to interact with and potentially influence the properties of biological membranes and lipid rafts.

Sphingolipids, with their long, largely saturated acyl chains, pack tightly with cholesterol, leading to the formation of a liquid-ordered (Lo) phase that is distinct from the surrounding liquid-disordered (Ld) phase composed mainly of glycerophospholipids. uts.edu.au This phase separation is fundamental to the formation and stability of lipid rafts. mdpi.com The introduction of ceramide, through the hydrolysis of sphingomyelin by sphingomyelinase, can further remodel these domains, leading to the formation of ceramide-rich platforms that can displace cholesterol and recruit different sets of signaling molecules. uts.edu.au

The interaction of sphingosine and its derivatives with lipid membranes has been shown to be significant. For instance, sphingosine itself can facilitate the assembly of the SNARE protein complex, a key step in synaptic vesicle exocytosis, by acting at the protein-phospholipid interface. plos.org This suggests that the sphingoid backbone can directly influence membrane protein function.

The unique structural feature of TMS is its permanently charged quaternary ammonium headgroup. This modification likely alters its interaction with the lipid bilayer compared to the primary amine of sphingosine. The positive charge could promote electrostatic interactions with negatively charged phospholipids (B1166683) or sialic acid residues of gangliosides, which are also enriched in lipid rafts. However, the bulky trimethylated group might also introduce steric hindrance, potentially affecting its ability to intercalate deeply into the tightly packed lipid environment of a raft.

Table 2: Key Lipids and Their Roles in Membrane Domains

| Lipid Component | Role in Membrane Domains | Reference |

| Cholesterol | Key component of lipid rafts, promotes liquid-ordered phase | mdpi.complos.org |

| Sphingomyelin | Major sphingolipid in lipid rafts, packs tightly with cholesterol | mdpi.comtheses.fr |

| Ceramide | Can form ceramide-rich platforms, displaces cholesterol, involved in signal transduction | uts.edu.au |

| Sphingosine | Backbone of sphingolipids, can facilitate protein complex assembly | plos.org |

| Gangliosides | Glycosphingolipids enriched in lipid rafts, contribute to cell surface properties | mdpi.com |

Influence on Actin Cytoskeletal Dynamics

The actin cytoskeleton is a dynamic network of protein filaments that plays a crucial role in maintaining cell shape, enabling cell motility, and organizing intracellular signaling pathways. aburaihan.com The continuous polymerization and depolymerization of actin filaments, regulated by a host of actin-binding proteins, drives processes such as the formation of lamellipodia and filopodia, which are essential for cell migration. plos.orgaburaihan.com Bioactive sphingolipids, particularly sphingosine-1-phosphate (S1P), have emerged as important regulators of cytoskeletal dynamics.

S1P, generated from the phosphorylation of sphingosine, has been shown to influence cell motility and cytoskeletal rearrangements through its interaction with a family of G protein-coupled receptors (S1PRs). nih.govmdpi.com Activation of these receptors can lead to the modulation of small GTPases such as Rac and Rho, which are master regulators of actin polymerization and stress fiber formation. nih.govebi.ac.uk For instance, S1P can promote endothelial cell migration by signaling through its receptor S1P1, leading to the activation of a Rac1-dependent pathway. ebi.ac.uk

While the influence of S1P on the actin cytoskeleton is well-documented, the direct effects of its N-methylated derivatives, including this compound (TMS), are less clear. A notable study demonstrated that S1P is a potent inhibitor of B16 melanoma cell motility, an effect that was minimal or absent with sphingosine or its N-methyl derivatives. uts.edu.au The study suggested that the inhibitory action of S1P on cell motility might be due to a direct effect on the organizational assembly of actin filaments, a mechanism that appears to be distinct for S1P compared to its precursors and methylated analogs. uts.edu.au This finding implies that the structural modifications on the sphingosine backbone, such as N-methylation in TMS, can significantly alter its interaction with the cellular machinery that controls actin dynamics.

The lack of significant metabolic conversion of N-methylated sphingosine derivatives within cells, as observed in the same study with B16 melanoma cells, suggests that any effect of TMS on the cytoskeleton would likely be a direct action of the molecule itself, rather than through its conversion to other bioactive lipids like S1P. uts.edu.au Given that other sphingosine analogs, like FTY720 (fingolimod), are known to influence actin polymerization through signaling pathways such as Rac activation, it is plausible that TMS could also interact with components of these pathways. However, the specific nature of this interaction and its downstream consequences for actin filament organization and dynamics remain an area that requires further investigation. The permanent positive charge and steric bulk of the trimethylammonium group of TMS could lead to unique interactions with membrane-associated proteins that link to the actin cytoskeleton, but dedicated research is needed to substantiate this hypothesis.

Table 3: Comparison of Sphingolipid Effects on Cell Motility and Actin

| Compound | Effect on B16 Melanoma Cell Motility | Postulated Mechanism Related to Actin | Reference |

| Sphingosine-1-Phosphate (S1P) | Strong Inhibition | May directly affect organizational assembly of actin filaments | uts.edu.au |

| Sphingosine | Minimal to no inhibition | - | uts.edu.au |

| N-methyl derivatives of Sphingosine | Minimal to no inhibition | - | uts.edu.au |

Physiological and Pathophysiological Roles of N,n,n Trimethyl Sphingosine

Regulation of Cellular Fate Processes

TMS is actively involved in determining cell fate by influencing fundamental processes such as apoptosis, cell proliferation, and differentiation. Its ability to modulate these pathways has made it a subject of significant research, particularly in the context of cancer biology. sigmaaldrich.comaacrjournals.orgnih.gov

TMS has been identified as a potent agent capable of inducing apoptosis, or programmed cell death. sigmaaldrich.com The balance between pro-apoptotic sphingolipids like ceramide and sphingosine (B13886), and pro-survival sphingolipids like sphingosine-1-phosphate (S1P), is a critical determinant of a cell's fate. koreascience.krmdpi.comspandidos-publications.com By acting as a sphingosine analog and a PKC inhibitor, TMS can shift this balance towards apoptosis. nih.gov

Studies have shown that TMS and its related dimethyl derivative can inhibit the in vitro and in vivo growth of various human tumor cells, an effect attributed to the induction of apoptosis. aacrjournals.orgnih.goviiarjournals.orgiiarjournals.org However, the sensitivity to TMS-induced apoptosis can be cell-type specific. For instance, while effective in many cancer cells, TMS was found to be a weak inducer of apoptosis in certain human colonic carcinoma cell lines when compared to sphingosine or N,N-dimethylsphingosine (DMS). nih.gov The pro-apoptotic effects of sphingolipids are often linked to the activation of caspases, a family of proteases that execute the apoptotic program. nih.govcreative-proteomics.com

| Cellular Process | Cell Line/Model | Observed Effect of TMS/Related Sphingolipids | Potential Mechanism | Reference |

| Apoptosis | Various Tumor Cells | Potent induction of apoptosis and inhibition of growth. | Inhibition of Protein Kinase C (PKC); Modulation of the ceramide/S1P rheostat. | sigmaaldrich.comnih.gov |

| Apoptosis | Human Tumor Cells (in nude mice) | Inhibition of tumor growth. | Induction of apoptosis. | aacrjournals.orgiiarjournals.orgiiarjournals.org |

| Apoptosis | Human Colonic Carcinoma Cells (HT29, etc.) | Weakly or not sensitive to apoptosis induction. | Cell-type specific differences in signaling pathways. | nih.gov |

| Apoptosis | Human Leukemic HL-60 Cells | Sphingosine induces apoptosis. | Possible endogenous modulation of apoptotic DNA fragmentation. | iiarjournals.org |

In addition to inducing apoptosis, TMS exerts significant control over cell proliferation and the cell cycle. nih.goviiarjournals.org Bioactive sphingolipids, including ceramide and sphingosine, are known to have anti-proliferative functions, often by inducing cell cycle arrest. tandfonline.comtandfonline.commdpi.com This prevents uncontrolled cell growth, a hallmark of cancer. creative-proteomics.com

Sphingolipids are recognized as important messengers in the regulation of cellular differentiation. tandfonline.comtandfonline.comphysiology.org For example, phytosphingosine (B30862), which is structurally similar to sphingosine, has been shown to stimulate the differentiation of human keratinocytes. tandfonline.comtandfonline.com

Conversely, TMS has been found to inhibit certain differentiation processes. In a study on normal human melanocytes, a liposomal form of a TMS analog, N,N,N-trimethyl phytosphingosine-iodide (TMP), was shown to inhibit melanogenesis, the process of melanin (B1238610) synthesis. tandfonline.comtandfonline.com This effect was linked to the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase, key proteins in melanin production. tandfonline.com The mechanism involves the activation of the extracellular signal-regulated kinase (ERK) pathway, which leads to the degradation of MITF. tandfonline.com This demonstrates that TMS can modulate specific differentiation pathways, an effect that may be linked to its broader influence on cellular signaling, including PKC inhibition. tandfonline.comtandfonline.com

Involvement in Inflammatory and Immunological Responses

TMS exhibits potent anti-inflammatory properties by modulating the function of key cells involved in the immune response, such as leukocytes and platelets. sigmaaldrich.comnih.govphysiology.org

A critical aspect of the inflammatory response is the migration of leukocytes, such as neutrophils, from the bloodstream to sites of injury or infection, and their subsequent activation. nih.gov TMS has been shown to be a powerful inhibitor of these processes. sigmaaldrich.comnih.govphysiology.org It effectively blocks leukocyte activation and the trans-endothelial migration of neutrophils. sigmaaldrich.comoup.comphysiology.org

Studies have demonstrated that TMS attenuates leukocyte-endothelium interactions, a key step in inflammation. oup.comnih.gov This is achieved, at least in part, by reducing the expression of P-selectin, an adhesion molecule on the surface of endothelial cells and platelets that facilitates the initial "rolling" and adherence of leukocytes. physiology.orgnih.gov By inhibiting P-selectin expression, TMS prevents the accumulation of neutrophils at inflammatory sites, such as in the myocardium following ischemia-reperfusion injury. nih.govnih.gov Furthermore, TMS has been reported to inhibit the neutrophil respiratory burst, the process by which neutrophils generate reactive oxygen species to kill pathogens, which can also cause damage to surrounding tissues. nih.govphysiology.orgphysiology.org The underlying mechanism for these anti-inflammatory effects is strongly linked to the inhibition of PKC. nih.govphysiology.org

| Leukocyte Function | Model System | Observed Effect of TMS | Proposed Mechanism | Reference |

| Leukocyte Migration | In vivo murine models | Inhibition of leukocyte migration. | Modulation of PKC activity; Attenuation of leukocyte-endothelium interactions. | nih.govphysiology.orgphysiology.org |

| Trans-endothelial Migration | Human Neutrophils | Blocks trans-endothelial migration. | Potent anti-inflammatory action. | sigmaaldrich.com |

| PMN Rolling & Adherence | Rat Mesenteric Microvasculature | Significantly attenuated. | Reduction of endothelial P-selectin expression. | nih.gov |

| PMN Accumulation | Ischemic Myocardium (Rat) | Significantly reduced. | Inhibition of leukocyte-endothelial cell interactions. | nih.govoup.com |

| Respiratory Burst | Human Neutrophils | Inhibition of respiratory burst. | Potent anti-inflammatory properties; PKC inhibition. | nih.govphysiology.orgphysiology.org |

Platelet aggregation is a crucial process in hemostasis and thrombosis, but it also plays a role in inflammation and the metastasis of tumor cells. koreascience.krjst.go.jp TMS has been shown to inhibit platelet aggregation, contributing to its anti-inflammatory and anti-metastatic profile. nih.govphysiology.orgphysiology.org

The inhibitory effect of TMS on platelet aggregation is largely attributed to its potent inhibition of PKC, a key enzyme in platelet activation signaling pathways. nih.govphysiology.orgahajournals.org Upon stimulation by agonists like thrombin, PKC is activated, leading to downstream events that include P-selectin expression on the platelet surface and aggregation. ahajournals.org TMS has been shown to significantly attenuate this agonist-induced P-selectin expression on platelets. nih.govahajournals.orgahajournals.org The effect of TMS can depend on the specific agonist used to trigger aggregation. For example, it effectively suppresses aggregation induced by collagen, but has only a slight inhibitory effect on ADP-induced aggregation. nih.gov One study also suggested that TMS may interact with the von Willebrand factor (vWF) receptor on platelets, thereby inhibiting ristocetin-induced agglutination. nih.gov

| Platelet Aggregation Inducer | Effect of TMS | Proposed Mechanism | Reference |

| Collagen | Suppressed aggregation and ATP release. | Inhibition of Protein Kinase C (PKC). | nih.gov |

| Thrombin | Attenuated P-selectin expression. | Inhibition of Protein Kinase C (PKC). | nih.govahajournals.org |

| Ristocetin | Inhibited agglutination. | Possible interaction with the vWF receptor. | nih.gov |

| Arachidonic Acid | Enhanced ATP release during aggregation. | Not fully elucidated, contrasts with other inducers. | nih.gov |

| ADP / TPA | Slightly inhibited aggregation, no effect on ATP release. | Pathway less sensitive to TMS-mediated PKC inhibition. | nih.gov |

| Lysophosphatidylcholine (LysoPC) | Significantly attenuated P-selectin upregulation. | Inhibition of Protein Kinase C (PKC). | ahajournals.org |

Role in Ischemia-Reperfusion Injury Models

Ischemia-reperfusion (I/R) injury is a complex pathological process where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. N,N,N-trimethyl-sphingosine has been investigated extensively for its cytoprotective effects in various preclinical models of I/R injury.

Cytoprotective Effects in Myocardial Ischemia-Reperfusion

In the context of myocardial I/R, TMS has demonstrated potent cardioprotective properties. oup.comnih.gov Studies in feline, rat, and murine models have consistently shown that administration of TMS reduces the extent of myocardial necrosis and preserves cardiac function. physiology.orgnih.govoup.comnih.govnih.gov The primary mechanism behind this protection is the attenuation of endothelial dysfunction and the subsequent neutrophil-induced injury, which are major contributors to reperfusion damage. oup.comnih.govoup.com

Administering TMS at the onset of ischemia or just before reperfusion significantly reduces myocardial infarct size. nih.govnih.gov For instance, in a murine model of myocardial I/R, TMS attenuated the infarct size by 66% in wild-type mice. physiology.orgphysiology.org This protective effect is strongly linked to the compound's ability to inhibit leukocyte-endothelial cell interactions. oup.comnih.gov TMS significantly reduces the accumulation of polymorphonuclear leukocytes in the ischemic myocardium, as evidenced by a marked decrease in cardiac myeloperoxidase (MPO) activity, an index of neutrophil infiltration. nih.govoup.comnih.gov In one study, TMS treatment led to an approximate 90% attenuation of cardiac MPO activity in ischemic-reperfused rat hearts. oup.com By preventing this inflammatory cell buildup, TMS helps preserve cardiac contractile function and coronary perfusion following I/R. oup.comnih.gov

| Model | Parameter Measured | Effect of TMS | Reference |

|---|---|---|---|

| Murine Model | Myocardial Infarct Size | 66% reduction in wild-type mice | physiology.orgphysiology.org |

| Isolated Perfused Rat Heart | Left Ventricular Developed Pressure | Preserved at 95% vs. 60% in vehicle | oup.comnih.gov |

| Isolated Perfused Rat Heart | Cardiac Myeloperoxidase (MPO) Activity | ~90% reduction | oup.com |

| Murine Model | Myocardial Necrotic Injury (Creatine Kinase) | Significantly attenuated | nih.gov |

Responses in Hepatic Ischemia-Reperfusion

The protective effects of TMS extend to hepatic I/R injury, a significant concern in liver surgery and transplantation. nih.govnih.govwjgnet.com In murine models of hepatic I/R, TMS administration has been shown to decrease the levels of serum liver enzymes, such as alanine (B10760859) transaminase (ALT), which are markers of liver damage. physiology.orgnih.govnih.govphysiology.org Specifically, one study reported that TMS reduced serum ALT levels by 43% in wild-type mice subjected to hepatic I/R. physiology.orgphysiology.org This cytoprotective effect is believed to be mediated by similar anti-inflammatory mechanisms observed in the heart, including the inhibition of leukocyte infiltration and the modulation of cellular signaling pathways that contribute to cell death. physiology.org

Altered Efficacy in Metabolic Disorder Contexts (e.g., Obesity, Diabetes Models)

A critical finding in the study of TMS is that its cytoprotective efficacy is significantly diminished in the context of metabolic disorders like obesity and diabetes. physiology.orgnih.govnih.govphysiology.org While TMS effectively reduces myocardial infarct size in wild-type mice, the benefit is lessened in obese (ob/ob) mice, where it provided only a 36% reduction compared to the 66% seen in lean counterparts. physiology.orgphysiology.org

The attenuation of TMS's protective actions is even more pronounced in diabetic (db/db) models. In db/db mice, the cytoprotective effects of TMS following both myocardial and hepatic I/R were largely lost. physiology.orgnih.govnih.govphysiology.org Similarly, the benefits observed in hepatic I/R in wild-type mice did not extend to obese (ob/ob) mice. physiology.orgnih.govphysiology.org Researchers suggest that the altered cellular signaling environments characteristic of obesity and diabetes, which include chronic inflammation and aberrant regulation of pathways like protein kinase C (PKC), may underlie this reduced efficacy. physiology.orgnih.gov For example, one proposed mechanism is the failure of TMS to effectively inhibit the translocation of PKC-δ in the diseased heart, a key step in its protective pathway. physiology.org

| Model | Condition | TMS Cytoprotective Effect | Reference |

|---|---|---|---|

| Myocardial I/R | Wild-Type Mice | Effective (66% infarct reduction) | physiology.orgphysiology.org |

| Myocardial I/R | Obese (ob/ob) Mice | Attenuated (36% infarct reduction) | physiology.orgphysiology.org |

| Myocardial I/R | Diabetic (db/db) Mice | Largely lost | physiology.orgnih.govphysiology.org |

| Hepatic I/R | Wild-Type Mice | Effective (43% reduction in serum ALT) | physiology.orgphysiology.org |

| Hepatic I/R | Obese (ob/ob) Mice | Lost | physiology.orgnih.govphysiology.org |

| Hepatic I/R | Diabetic (db/db) Mice | Lost | physiology.orgnih.govphysiology.org |

Contributions to Cancer Biology in Preclinical Settings

This compound has been identified as a compound with significant potential in oncology, primarily due to its ability to inhibit key signaling pathways involved in cell proliferation and survival. nih.gov Its role as a protein kinase C (PKC) inhibitor is central to its anti-cancer effects, as PKC activity is crucial for the active proliferation of tumor cells. spandidos-publications.comresearchgate.net

Inhibition of Tumor Cell Growth in Experimental Models

Preclinical studies have demonstrated that TMS, along with its precursor N,N-dimethylsphingosine (DMS), produces significant inhibitory effects on the in vivo growth of human tumor cells in nude mice. nih.govlktlabs.comresearchgate.net For example, tumor growth following the inoculation of mice with the human gastric carcinoma cell line MKN74 was inhibited in a dose-dependent manner by TMS. researchgate.net

In addition to inhibiting primary tumor growth, TMS has also been shown to suppress the metastatic potential of cancer cells. spandidos-publications.comnih.gov In syngeneic mouse models, TMS inhibited the metastasis of B16 melanoma cells. spandidos-publications.comnih.gov This anti-metastatic effect is attributed not only to its direct inhibition of tumor cell proliferation but also to its inhibitory effects on the activation of platelets and endothelial cells, which are critical for the metastatic cascade. spandidos-publications.comnih.gov Research has explored the use of liposomal formulations of TMS, which were found to be more potent than free TMS in suppressing B16 melanoma cell growth and metastasis, likely due to a longer circulation half-life and higher accumulation in tumor tissue. spandidos-publications.comnih.gov

Suppression of Tumor Metastasis in Preclinical Systems

This compound (TMS), a synthetic, N-methylated derivative of sphingosine, has demonstrated significant potential in the suppression of tumor metastasis in various preclinical models. sigmaaldrich.comnih.gov Research highlights its ability to interfere with key processes that facilitate the spread of cancer cells from a primary tumor to distant organs.

Studies utilizing murine B16 melanoma cells have been particularly informative. In these models, administration of TMS has been shown to inhibit the metastatic potential of the melanoma cells. nih.govjst.go.jp One of the key mechanisms identified is the ability of TMS to block tumor cell-dependent platelet aggregation. nih.govjst.go.jp This is a critical step in metastasis, as the aggregation of platelets around circulating tumor cells can protect them from immune surveillance and facilitate their adhesion to the endothelium of blood vessels at distant sites.

Preclinical experiments have consistently shown a clear inhibition of lung metastasis from B16 melanoma cells following TMS administration. researchgate.net The inhibitory effect on metastasis is reportedly evident at lower concentrations than those required to inhibit primary tumor growth. researchgate.net Furthermore, research comparing free TMS to a liposomal formulation found that incorporating TMS into liposomes not only reduced certain side effects but also enhanced its potency in suppressing B16 melanoma metastasis. nih.gov A biodistribution assay revealed that the liposomal formulation led to higher concentrations of TMS in tumor tissue and a longer circulation half-life, which could account for its improved anti-metastatic efficacy. nih.gov

| Preclinical Model | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Syngeneic Mice | B16 Melanoma | TMS inhibits metastatic potential by blocking tumor cell-dependent platelet aggregation. | nih.govjst.go.jp |

| Syngeneic Mice | B16 Melanoma | Liposomal TMS showed greater potency in suppressing metastasis compared to free TMS, attributed to better tumor accumulation and longer circulation. | nih.gov |

| Syngeneic Mice | B16 Melanoma | Inhibition of lung metastasis was observed at lower doses than those needed for primary tumor growth inhibition. | researchgate.net |

Influence on Oncogenic Signaling and Cellular Transformation

The influence of this compound on oncogenic signaling pathways is a central aspect of its anti-cancer properties. Dysregulated sphingolipid metabolism is increasingly recognized as a factor in cancer progression, influencing cell proliferation, invasion, and resistance to therapy. frontiersin.orgmdpi.commdpi.com TMS, as a stable synthetic sphingolipid analog, intervenes in these pathways, primarily through the modulation of key signaling enzymes. physiology.orgphysiology.org

A primary and well-documented mechanism of TMS action is the potent inhibition of Protein Kinase C (PKC). sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comnih.gov PKC enzymes are a family of protein kinases that play crucial roles in regulating cell growth, differentiation, and apoptosis; their dysregulation is frequently implicated in cellular transformation and tumor promotion. sci-hub.ru Compared to its parent compound, sphingosine, and its less methylated counterpart, N,N-dimethylsphingosine (DMS), TMS exhibits a significantly stronger inhibitory effect on PKC activity. researchgate.netnih.govresearchgate.net This potent inhibition of PKC is believed to be a major contributor to the inhibitory effects of TMS on the growth of various tumor cells. sigmaaldrich.comnih.gov

While direct evidence for TMS is still emerging, studies on the closely related compound DMS suggest another potential avenue of influence on oncogenic signaling: the activation of Protein Phosphatase 2A (PP2A). nih.govnih.gov Research has shown that DMS can bind to the endogenous PP2A inhibitor, acidic leucine-rich nuclear phosphoprotein-32A (ANP32A), thereby relieving its inhibitory action and leading to PP2A activation. nih.govnih.gov As PP2A is a major tumor suppressor that negatively regulates several oncogenic signaling pathways, its activation is a critical anti-cancer mechanism. Given that sphingosine itself also interacts with ANP32A, it is plausible that TMS may share this ability to modulate PP2A activity. mdpi.com

| Signaling Target | Observed Effect of TMS | Implication in Oncogenesis | Reference |

|---|---|---|---|

| Protein Kinase C (PKC) | Potent inhibitor. | PKC is a key regulator of cell proliferation and survival; its inhibition can suppress tumor growth. | sigmaaldrich.comscientificlabs.co.uknih.govresearchgate.net |

| Protein Phosphatase 2A (PP2A) | Inferred activation (based on related compounds like DMS). | PP2A is a tumor suppressor; its activation can halt oncogenic signaling. | nih.govnih.govmdpi.com |

Potential Roles in Neurobiology and Synaptic Function

Modulation of Synaptic Vesicle Exocytosis

Beyond its role in cancer pathophysiology, this compound has been identified as a modulator of fundamental processes in neurobiology, specifically synaptic vesicle exocytosis. researchgate.netresearchgate.net Neurotransmission relies on the precise fusion of synaptic vesicles, which are filled with neurotransmitters, with the presynaptic membrane to release their contents into the synaptic cleft. nih.govnih.govnih.gov This fusion process is mediated by a highly conserved set of proteins known as the SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex. nih.govnih.gov

A pivotal study identified sphingosine and its derivative, TMS, as positive regulators of this process. researchgate.netnih.gov The research demonstrated that TMS, along with sphingosine, can directly activate the vesicular SNARE protein synaptobrevin (also known as VAMP-2), which is located on the synaptic vesicle. researchgate.netresearchgate.net This activation facilitates the assembly of the ternary SNARE complex, which also includes the plasma membrane proteins syntaxin (B1175090) and SNAP-25. nih.govnih.gov The formation of this complex is the core mechanical step that drives the merging of the vesicle and plasma membranes, leading to exocytosis. nih.gov

In vitro experiments using isolated rat brain synaptic vesicles mixed with syntaxin and SNAP-25 showed a distinct mass transition of monomeric synaptobrevin into the assembled SNARE complex specifically in the presence of sphingosine or TMS. researchgate.netresearchgate.net This finding suggests that TMS acts at the interface between synaptobrevin and the surrounding phospholipids (B1166683), priming it for interaction with its partner SNARE proteins. researchgate.netnih.gov Consistent with this molecular mechanism, further experiments showed that sphingosine enhances exocytosis in several neuronal models, including isolated nerve terminals and hippocampal neurons. researchgate.netnih.govnih.gov

| Component | Role in Exocytosis | Observed Effect of TMS | Reference |

|---|---|---|---|

| Synaptobrevin (VAMP-2) | Vesicular SNARE protein on synaptic vesicles. | Directly activates synaptobrevin. | researchgate.netresearchgate.net |

| SNARE Complex | Mediates the fusion of synaptic vesicles with the presynaptic membrane. | Promotes the assembly of the SNARE complex. | researchgate.netresearchgate.netnih.gov |

| Synaptic Vesicle Exocytosis | The process of neurotransmitter release. | Enhances/upregulates exocytosis in neuronal systems (inferred from sphingosine data). | nih.govnih.gov |

Advanced Research Methodologies in N,n,n Trimethyl Sphingosine Studies

Analytical Techniques for N,N,N-trimethyl-sphingosine Quantification and Profiling

Accurate and sensitive detection and quantification of this compound are fundamental to understanding its biological significance. Given the complexity of the lipidome, powerful analytical platforms are required to distinguish TMS from a multitude of other lipid species.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Untargeted Lipidomics

Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a cornerstone for the analysis of sphingolipids, including this compound. This technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. In the context of TMS research, LC-MS/MS allows for the simultaneous quantification of a wide range of sphingolipid metabolites from biological samples. researchgate.netuni-regensburg.de

Untargeted lipidomics, a comprehensive approach to analyze all lipids within a biological system, heavily relies on LC-MS-based techniques. researchgate.net This strategy has proven valuable in identifying novel lipid anomalies and generating new hypotheses in disease pathogenesis. researchgate.net For instance, untargeted lipidomics has been successfully applied to differentiate lipid compositions in various skin types, where this compound was identified as a differential lipid. nih.gov The use of reversed-phase ultra-performance liquid chromatography coupled to time-of-flight mass spectrometry (RP-UPLC-TOF-MS) is a common platform for untargeted lipidomics, offering robust and comprehensive coverage of the lipidome. tandfonline.com

To enhance the accuracy of quantification, appropriate internal standards are added to the sample before lipid extraction. researchgate.net While reversed-phase chromatography is often used, hydrophilic interaction liquid chromatography (HILIC) has been shown to provide good peak shapes and shorter analysis times for sphingolipid analysis. researchgate.netuni-regensburg.de

Stable Isotope Labeling Approaches for Metabolic Flux Analysis

While metabolomics without stable isotopes can provide a snapshot of metabolite concentrations, the use of stable isotopic tracers allows for the assessment of both metabolite levels and pathway activities, known as metabolic fluxes. eurisotop.com This dynamic information is crucial for understanding how metabolic pathways are altered in different physiological or pathological states. eurisotop.com Stable isotope labeling involves introducing a substrate enriched with a stable isotope, such as ¹³C or ²H, into a biological system and tracking its incorporation into downstream metabolites. frontiersin.orgmdpi.com

Metabolic flux analysis (MFA) is a powerful tool that uses data from stable isotope labeling experiments to quantify the rates of metabolic reactions. nih.gov By analyzing the isotopic enrichment patterns in metabolites like this compound, researchers can deduce the flow of atoms through the metabolic network. frontiersin.orgnih.gov This approach is particularly valuable for elucidating complex metabolic pathways and identifying disease-specific changes in cellular metabolism. frontiersin.org While technically challenging in whole organisms, non-targeted stable isotope labeling is highly applicable to in vitro systems like cell lines and primary cells. frontiersin.org

The combination of stable isotope labeling with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy provides the data needed for flux analysis. frontiersin.org This methodology helps to distinguish between increased production and decreased consumption of a metabolite, which can have vastly different biological interpretations. eurisotop.com

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models are indispensable for dissecting the molecular mechanisms through which this compound exerts its biological effects. These controlled systems allow for detailed investigation of cellular responses to TMS, including its impact on signaling pathways and cell fate.

Application of Diverse Cancer Cell Lines and Primary Cell Culture Systems

A variety of human cancer cell lines have been utilized to study the effects of sphingosine (B13886) and its methylated derivatives. nih.gov For example, studies have investigated the apoptotic effects of these compounds in human leukemic cell lines such as CMK-7, HL60, and U937, as well as in human colonic carcinoma cells like HT29, HRT18, MKN74, and COLO205. nih.gov Research has shown that while sphingosine and N,N-dimethylsphingosine can induce apoptosis in these cell lines, this compound was found to be weakly or not sensitive in inducing apoptosis in the tested colon carcinoma cells. nih.gov

In the context of prostate cancer, cell lines such as the androgen-independent DU-145 and PC-3, and the androgen-dependent LNCaP have been instrumental. mdpi.com Studies on these cells have explored the role of sphingolipids in apoptosis and cell viability. mdpi.com For instance, it was demonstrated that sphingosine could induce apoptosis in DU-145 cells. mdpi.com Furthermore, the inhibitory effects of this compound derivatives on the in vitro growth of human tumor cells have been a subject of investigation. mdpi.comaacrjournals.orgresearchgate.net

Primary cell cultures, which are derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. frontiersin.org These systems are valuable for validating findings from cancer cell lines and for exploring the effects of TMS in a context that more closely mimics the in vivo environment.

| Cell Line | Cancer Type | Key Findings Related to Sphingolipids |

| CMK-7, HL60, U937 | Human Leukemia | Treatment with sphingosine induced high rates of apoptosis. nih.gov |

| HT29, HRT18, MKN74, COLO205 | Human Colon Carcinoma | More susceptible to apoptosis by N,N-dimethylsphingosine than sphingosine; weakly or not sensitive to N,N,N-trimethylsphingosine. nih.gov |

| DU-145, PC-3, LNCaP | Human Prostate Carcinoma | Used to study the role of sphingolipids in apoptosis and cell viability. mdpi.com |

| TRAMP-C2 | Mouse Prostate Adenocarcinoma | Treatment with a sphingosine kinase inhibitor decreased cell viability and reduced S1P levels. mdpi.com |

Reporter Gene Assays for Signaling Pathway Activity Measurement

Reporter gene assays are a powerful tool for investigating the regulation of gene expression and the activity of signaling pathways. thermofisher.comthermofisher.com These assays typically involve linking a regulatory DNA sequence of interest to a reporter gene that produces an easily detectable protein, such as luciferase or green fluorescent protein (GFP). qiagen.combmglabtech.com By measuring the expression of the reporter gene, researchers can infer the activity of the upstream signaling pathway. qiagen.com

In the context of this compound research, reporter gene assays can be used to determine which signaling pathways are activated or inhibited by this lipid. For example, if a particular signaling pathway is hypothesized to be modulated by TMS, a reporter construct containing a response element for a key transcription factor in that pathway can be introduced into cells. thermofisher.comqiagen.com Changes in reporter gene expression following TMS treatment would provide evidence for the involvement of that pathway.

These assays offer a quantitative and sensitive method for dissecting the molecular mechanisms of TMS action. qiagen.com They can be adapted for high-throughput screening to identify novel signaling pathways affected by TMS or to screen for compounds that modulate its activity. bmglabtech.com Flow cytometric versions of these assays allow for the simultaneous assessment of protein expression and signaling within individual cells. nih.gov

In Vivo Preclinical Model Systems

To understand the physiological and pathological roles of this compound in a whole organism, in vivo preclinical models are essential. These models, primarily involving mice, allow for the investigation of the systemic effects of TMS and its potential as a therapeutic target.

The use of in vivo models is a critical step in preclinical drug development. institut-curie.org In cancer research, various mouse models are employed, including patient-derived xenografts (PDXs), where human tumor tissue is implanted into immunodeficient mice. championsoncology.com These models are considered highly translational for evaluating the efficacy of anticancer agents. championsoncology.com

Studies have utilized in vivo models to examine the effects of sphingosine derivatives on tumor growth. For instance, the inhibitory effect of this compound derivatives on the in vivo growth of human tumor cells has been investigated in nude mice. mdpi.comaacrjournals.orgresearchgate.net In prostate cancer research, nude mice bearing LNCaP tumors have been used to test the in vivo efficacy of compounds targeting sphingolipid metabolism. mdpi.com Another model involves the orthotopic transplantation of fluorescently labeled cancer cells, such as PC-3 cells, into mice to monitor tumor growth and response to treatment. aacrjournals.org

Investigation of Protein-Sphingolipid Interactions

Identifying the direct protein interactors of this compound is key to fully understanding its mechanism of action. Several advanced biochemical and proteomic techniques are available for this purpose, although their specific application to TMS has been limited.

Affinity purification-mass spectrometry (AP-MS) is a powerful, unbiased approach for identifying protein-protein and protein-lipid interactions. In the context of TMS, this would typically involve creating a "bait" molecule by chemically modifying TMS to include an affinity tag (e.g., biotin) and a photoreactive cross-linking group. This functionalized TMS probe would be introduced to cells or cell lysates. Upon photoactivation, the probe would covalently bind to nearby interacting proteins. The TMS-protein complexes could then be purified from the lysate using the affinity tag (e.g., with streptavidin beads for a biotin (B1667282) tag). The enriched proteins are subsequently identified using high-resolution mass spectrometry. researchgate.netnih.gov

This methodology allows for the identification of both stable and transient interactors. Quantitative proteomic approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated with AP-MS to differentiate specific interactors from non-specific background contaminants. pnnl.gov While no specific studies utilizing AP-MS to map the interactome of TMS have been published, this technique holds significant promise for discovering novel protein targets and pathways regulated by this bioactive lipid.

Co-immunoprecipitation (Co-IP) is a classical technique used to study protein-protein interactions within a cellular context. oup.com While not directly applicable to a small molecule like TMS, a modified approach could be employed. If a specific protein target of TMS is known or suspected (e.g., a particular PKC isoform), Co-IP could be used to determine if TMS modulates the interaction of this target with other proteins. In such an experiment, cells would be treated with or without TMS, and the target protein would be immunoprecipitated using a specific antibody. The resulting protein complexes would then be analyzed by western blotting to see if the association of other known binding partners is enhanced or diminished in the presence of TMS.

Biochemical interaction assays, such as protein-lipid overlay assays, offer a more direct way to screen for interactions. labroots.com In this method, various lipids, including TMS, are spotted onto a membrane. The membrane is then incubated with a purified protein of interest or a cell lysate. Bound proteins are subsequently detected using a specific antibody. This technique can be a valuable initial screening tool to identify candidate proteins that directly bind to TMS.

Determining the subcellular localization of this compound is crucial for understanding its site of action. Advanced imaging techniques are essential for this purpose. While direct imaging of endogenous TMS is challenging, several approaches using fluorescently labeled analogs have been successfully applied to other sphingolipids. ub.eduresearchgate.netnih.govthermofisher.com

The synthesis of fluorescently labeled TMS, for instance by attaching a fluorophore like NBD (nitrobenzoxadiazole) or BODIPY (boron-dipyrromethene), would enable its visualization in living cells using confocal microscopy. ub.eduthermofisher.com These probes would allow for real-time tracking of TMS uptake, trafficking, and accumulation in specific organelles like the endoplasmic reticulum, Golgi apparatus, or plasma membrane. Studies with fluorescently labeled ceramides (B1148491) and sphingosines have revealed their distinct metabolic fates and localizations, providing a framework for similar investigations with TMS. ub.eduelifesciences.org

Furthermore, co-localization studies using fluorescent TMS and specific organelle markers (e.g., fluorescent proteins fused to organelle-targeting sequences) can precisely map its distribution. elifesciences.org Super-resolution microscopy techniques could provide even greater detail, potentially revealing localization within specific membrane microdomains. While the synthesis of a fluorescent TMS probe has not been reported, the successful application of this technology to closely related sphingolipids indicates its feasibility and potential to yield significant insights into where TMS exerts its cellular effects. researchgate.netnih.gov

Future Directions in N,n,n Trimethyl Sphingosine Research

Elucidation of Novel N,N,N-trimethyl-sphingosine-Specific Signaling Pathways and Effector Molecules

While TMS is known to inhibit protein kinase C (PKC), its full spectrum of signaling interactions remains to be elucidated. sigmaaldrich.comsigmaaldrich.com Future research should focus on identifying signaling pathways and effector molecules that are specifically modulated by TMS, independent of its effects on PKC.

Early studies indicated that TMS and its precursor, N,N-dimethylsphingosine (DMS), inhibit the in vivo growth of human tumor cells, an effect attributed to the inhibition of PKC activity and tumor cell-dependent platelet activation. nih.gov However, other research suggests a more complex mechanism. For instance, in human umbilical vein endothelial cells (HUVECs), TMS was found to inhibit IL-1β-induced E-selectin expression by blocking NF-κB activation, a pathway crucial for inflammation and metastasis. sigmaaldrich.com This finding points towards a PKC-independent mechanism of action.

Furthermore, a study on melanogenesis revealed that liposomal N,N,N-trimethyl phytosphingosine-iodide (TMP), a related compound, induces the phosphorylation of extracellular signal-regulated kinase (ERK), leading to the degradation of microphthalmia-associated transcription factor (MITF) and a reduction in tyrosinase levels. tandfonline.comnih.gov While this study focused on a phytosphingosine (B30862) derivative, it highlights the potential for TMS to engage with MAPK signaling cascades. Interestingly, one study found that while D-sphingosine and DMS inhibit Ca2+ mobilization and secretory lysosomal exocytosis, TMS does not, suggesting a differential impact on Ca2+-dependent signaling processes. researchgate.netnih.gov This discrepancy underscores the need for studies designed to specifically delineate the signaling networks uniquely responsive to TMS.

Future investigations should employ a combination of phosphoproteomics, kinome profiling, and genetic screening approaches to systematically map the signaling cascades activated or inhibited by TMS. Identifying TMS-specific effector molecules will be crucial for understanding its distinct biological functions and for the rational design of more targeted therapeutic strategies.

Comprehensive Identification of this compound Protein Interaction Partners

A critical step in understanding the mechanism of action of any bioactive molecule is the identification of its direct protein binding partners. For TMS, a comprehensive analysis of its interactome is a key future research direction. While its interaction with PKC is established, other binding partners likely mediate its diverse cellular effects. sigmaaldrich.comphysiology.org

Initial studies have shown that sphingosine (B13886) derivatives can have broad inhibitory effects on various kinases. spandidos-publications.com However, the specificity of these interactions, particularly for TMS, needs to be systematically investigated. For example, TMS is known to be a competitive inhibitor of sphingosine kinases (SphK1 and SphK2), which are crucial enzymes in the sphingolipid metabolic pathway. spandidos-publications.com This inhibition blocks the production of the pro-mitogenic and migratory molecule, sphingosine-1-phosphate (S1P). spandidos-publications.com

Advanced proteomic techniques, such as affinity purification-mass spectrometry (AP-MS) using tagged TMS probes and chemical proteomics approaches like drug affinity responsive target stability (DARTS), can be employed to identify direct and indirect protein interactors of TMS in an unbiased manner. Furthermore, computational docking studies based on the known structure of TMS can predict potential binding pockets in various proteins, which can then be validated experimentally. lipidmaps.org Uncovering the complete TMS interactome will provide a more holistic view of its cellular targets and pave the way for understanding its polypharmacological effects.

High-Resolution Lipidomics for Spatiotemporal Metabolic Mapping

The metabolism of sphingolipids is a highly dynamic and compartmentalized process. ub.edu Future research should leverage high-resolution lipidomics to map the spatiotemporal metabolic fate of TMS within the cell. This will involve tracing the uptake, subcellular localization, and metabolic conversion of TMS over time.

While N-methylated derivatives of sphingoid bases have been detected in mammalian tissues, suggesting an endogenous capacity for their metabolism, the specific enzymes and pathways involved in the processing of exogenously supplied TMS are not fully understood. acs.orglibretexts.org Advanced mass spectrometry techniques, coupled with isotopic labeling of TMS, can provide detailed insights into its metabolic products and their distribution within different cellular organelles. researchgate.net

Development of this compound Analogs as Specific Research Probes

To dissect the specific functions of TMS and its various targets, the development of a suite of chemical analogs will be an invaluable research tool. These analogs can be designed to have altered properties, such as enhanced potency for a specific target, reduced off-target effects, or the inclusion of tags for visualization and proteomic studies.

The synthesis of various sphingosine analogs has been a subject of research for some time, providing a foundation for the development of TMS-based probes. google.comcapes.gov.br For example, fluorescently labeled sphingosine analogs have been instrumental in studying sphingolipid transport and metabolism. thermofisher.comresearchgate.net Similarly, the synthesis of azido-functionalized sphingosine analogs has enabled the use of click chemistry for identifying protein interaction partners. ub.edu

Future efforts should focus on creating a diverse library of TMS analogs. This could include:

Photo-activatable probes: For covalently labeling binding partners upon UV irradiation.

Biotinylated or clickable probes: For affinity purification of interacting proteins.

Fluorescently-tagged probes: For visualizing the subcellular localization of TMS in real-time.

Analogs with modified acyl chains or head groups: To probe the structural requirements for binding to specific targets.

Understanding the Role of this compound in Complex Physiological Systems and Disease Pathogenesis

Building on the foundational knowledge of its molecular mechanisms, a major future direction will be to understand the role of TMS in more complex physiological and pathophysiological contexts. This will involve moving from in vitro cell culture models to in vivo animal models of various diseases.

TMS has already shown promise as an anti-cancer and anti-metastatic agent in preclinical models. nih.govspandidos-publications.com Further research is needed to explore its efficacy in a broader range of cancers and to elucidate the in vivo mechanisms that contribute to its anti-tumor effects. For example, the observation that liposomal delivery of TMS enhances its anti-tumor efficacy and reduces toxicity warrants further investigation into optimized drug delivery systems. nih.gov

Beyond cancer, the anti-inflammatory properties of TMS suggest its potential therapeutic application in a variety of inflammatory diseases. sigmaaldrich.com Studies have shown that TMS can inhibit leukocyte migration and platelet aggregation, both of which are key events in the inflammatory response. sigmaaldrich.comphysiology.org Furthermore, TMS has demonstrated cytoprotective effects in models of myocardial and hepatic ischemia-reperfusion injury, although these effects were diminished in the context of obesity and diabetes. physiology.orgphysiology.org This highlights the importance of studying the effects of TMS in the context of metabolic diseases.

Future in vivo studies should aim to:

Evaluate the therapeutic potential of TMS in animal models of inflammatory diseases such as arthritis, inflammatory bowel disease, and neuroinflammation.

Investigate the impact of TMS on metabolic disorders, including its effects on insulin (B600854) signaling and lipid metabolism. mdpi.com

Explore the role of TMS in the context of infectious diseases, given the emerging role of sphingolipids in host-pathogen interactions. nih.govmdpi.com

By integrating molecular and cellular studies with in vivo investigations, a comprehensive understanding of the therapeutic potential and limitations of this compound can be achieved, paving the way for its potential clinical translation.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for confirming the structural integrity of N,N,N-trimethyl-sphingosine in synthetic preparations?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to verify methyl group positions and sphingosine backbone stereochemistry. For example, methyl resonances typically appear at 2.8–3.2 ppm in -NMR.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) can confirm molecular weight (e.g., exact mass: 341.33 g/mol).

- Chromatography : Reverse-phase HPLC with UV/Vis detection (λ = 200–220 nm) validates purity. Use C18 columns and methanol/water gradients (e.g., 70:30 to 95:5 over 20 min) .

Q. What are the established protocols for in vitro bioactivity testing of this compound?

- Methodological Answer :

- Cell Culture Models : Use cancer cell lines (e.g., MCF-7 or HeLa) to assess antiproliferative effects. Include controls for solvent (e.g., DMSO) and baseline viability (MTT assay).

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM over 48–72 hours. Normalize data to untreated controls and use nonlinear regression (e.g., GraphPad Prism) to calculate IC.

- Validation : Replicate experiments ≥3 times and report standard deviations. Follow NIH guidelines for preclinical rigor .

Advanced Research Questions

Q. How should researchers design experiments to differentiate the direct molecular targets of this compound from downstream effects?

- Methodological Answer :

- Pull-Down Assays : Immobilize this compound on beads for affinity purification of binding proteins (e.g., using lysates from treated cells).

- CRISPR Knockouts : Target putative receptors (e.g., S1P receptors) to observe loss of bioactivity.